molecular formula C25H24N2O2S B4700121 5,5-diphenyl-3-[4-(phenylthio)butyl]-2,4-imidazolidinedione

5,5-diphenyl-3-[4-(phenylthio)butyl]-2,4-imidazolidinedione

Cat. No. B4700121
M. Wt: 416.5 g/mol
InChI Key: DSNMDPJFONXBJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-diphenyl-3-[4-(phenylthio)butyl]-2,4-imidazolidinedione, also known as DPH, is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for DNA and RNA synthesis. DPH has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and viral infections.

Mechanism of Action

5,5-diphenyl-3-[4-(phenylthio)butyl]-2,4-imidazolidinedione inhibits DHODH by binding to the enzyme's active site and preventing the oxidation of dihydroorotate to orotate. This leads to a decrease in pyrimidine synthesis and DNA replication, which ultimately results in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
5,5-diphenyl-3-[4-(phenylthio)butyl]-2,4-imidazolidinedione has been shown to have potent antiproliferative effects on cancer cells, as well as anti-inflammatory effects in autoimmune disorders. In addition, 5,5-diphenyl-3-[4-(phenylthio)butyl]-2,4-imidazolidinedione has been shown to have antiviral effects against various viruses, including hepatitis C virus and dengue virus.

Advantages and Limitations for Lab Experiments

One advantage of using 5,5-diphenyl-3-[4-(phenylthio)butyl]-2,4-imidazolidinedione in lab experiments is its high potency and selectivity for DHODH, which allows for specific targeting of the enzyme. However, one limitation is that 5,5-diphenyl-3-[4-(phenylthio)butyl]-2,4-imidazolidinedione is a relatively new compound, and its long-term effects and potential toxicity are not well understood.

Future Directions

Future research on 5,5-diphenyl-3-[4-(phenylthio)butyl]-2,4-imidazolidinedione could focus on its potential therapeutic applications in other diseases, such as neurological disorders and metabolic diseases. In addition, further studies could investigate the long-term effects and potential toxicity of 5,5-diphenyl-3-[4-(phenylthio)butyl]-2,4-imidazolidinedione, as well as its pharmacokinetics and pharmacodynamics in vivo. Finally, research could also focus on developing new derivatives of 5,5-diphenyl-3-[4-(phenylthio)butyl]-2,4-imidazolidinedione with improved efficacy and selectivity for DHODH.

Scientific Research Applications

5,5-diphenyl-3-[4-(phenylthio)butyl]-2,4-imidazolidinedione has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 5,5-diphenyl-3-[4-(phenylthio)butyl]-2,4-imidazolidinedione has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting DHODH, which leads to a decrease in pyrimidine synthesis and DNA replication. In autoimmune disorders, 5,5-diphenyl-3-[4-(phenylthio)butyl]-2,4-imidazolidinedione has been shown to inhibit T cell proliferation and cytokine production, which reduces inflammation and autoimmune responses. In viral infections, 5,5-diphenyl-3-[4-(phenylthio)butyl]-2,4-imidazolidinedione has been shown to inhibit viral replication by targeting DHODH, which is required for viral DNA replication.

properties

IUPAC Name

5,5-diphenyl-3-(4-phenylsulfanylbutyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2S/c28-23-25(20-12-4-1-5-13-20,21-14-6-2-7-15-21)26-24(29)27(23)18-10-11-19-30-22-16-8-3-9-17-22/h1-9,12-17H,10-11,18-19H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNMDPJFONXBJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCCSC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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